![molecular formula C20H21ClN4OS B14950523 4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)
4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
4-TERT-BUTYL-N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a sulfanylidene group attached to a triazole ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced via a thiolation reaction using sulfur-containing reagents such as thiourea or elemental sulfur.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using chlorobenzene derivatives.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through an amidation reaction involving benzoyl chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, resulting in the formation of corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or chlorophenyl derivatives.
Substitution: Formation of substituted triazole or chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a potential lead compound in drug discovery.
Protein Binding: The compound can bind to specific proteins, influencing their function and activity.
Medicine
Drug Development: The compound’s unique structure and biological activity make it a potential candidate for the development of new therapeutic agents.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: The compound can be used in the production of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYL-N-(3-NITROPHENYL)BENZAMIDE: This compound has a similar benzamide moiety but differs in the presence of a nitrophenyl group instead of a chlorophenyl group.
4-(tert-butylamino)benzamide: This compound shares the benzamide moiety but has a tert-butylamino group instead of the triazole and sulfanylidene groups.
Uniqueness
The uniqueness of 4-TERT-BUTYL-N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE lies in its complex structure, which combines multiple functional groups and a triazole ring. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H21ClN4OS |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C20H21ClN4OS/c1-20(2,3)14-9-7-13(8-10-14)18(26)22-12-17-23-24-19(27)25(17)16-6-4-5-15(21)11-16/h4-11H,12H2,1-3H3,(H,22,26)(H,24,27) |
InChI Key |
JMULZOFPQWUKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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